3,4-Dimethoxy[7-13C]-benzoic Acid
Description
Significance of Isotopic Labeling in Chemical and Biological Sciences
Isotopic labeling is a powerful technique that involves the replacement of an atom in a molecule with its isotope. This allows for the tracking of the molecule through various processes without altering its fundamental chemical properties.
Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be used to trace the pathways of molecules in chemical reactions and biological systems. nih.govfiveable.me By introducing a compound labeled with a stable isotope into a system, researchers can follow its journey and transformations. nih.govfiveable.me This technique is instrumental in understanding metabolic pathways, reaction mechanisms, and the flow of nutrients through ecosystems. royalsocietypublishing.orgyoutube.com The use of stable isotopes provides a safe and effective way to gain qualitative and quantitative information about the dynamics of biological and chemical processes. nih.govnih.gov
Carbon-13 (¹³C) is a particularly advantageous stable isotope for metabolic and mechanistic studies for several reasons. Its natural abundance is low, making the introduction of a ¹³C-labeled compound easily detectable against the natural background. nih.gov ¹³C labeling allows for the detailed mapping of metabolic fluxes, helping to identify bottlenecks and alternative pathways in cellular metabolism. vanderbilt.edunih.gov This technique is crucial for understanding how genetic or environmental changes affect metabolic networks. nih.govvanderbilt.edu Furthermore, the use of ¹³C labeling in conjunction with analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provides high-resolution data on the fate of carbon atoms within a molecule. nih.govfrontiersin.org This enables the determination of molecular formulae and the elucidation of complex reaction mechanisms. frontiersin.orgnih.gov
While stable isotopes like ¹³C are invaluable, radioactive isotopes such as carbon-14 (B1195169) (¹⁴C) also play a crucial role, particularly in pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) studies. nih.govopenmedscience.com
| Feature | ¹³C (Stable Isotope) | ¹⁴C (Radioactive Isotope) |
| Radioactivity | Non-radioactive, posing no radiation risk. openmedscience.com | Radioactive, requires special handling and disposal. |
| Sensitivity | Lower sensitivity, may require higher doses or more sensitive detection methods. openmedscience.com | High sensitivity, can be detected at very low concentrations, ideal for microdosing studies. nih.govopenmedscience.com |
| Applications | Primarily used in metabolic and mechanistic studies where radiation is a concern. ascpt.org | The gold standard for ADME studies due to its high sensitivity and ease of detection. nih.gov |
| Half-life | Stable, does not decay. | Long half-life of 5,730 years, providing a stable tracer over the course of a study. nih.gov |
| Regulatory | Generally preferred when feasible to avoid radiation exposure. ascpt.org | Use in humans is highly regulated due to radioactivity. |
Both ¹³C and ¹⁴C have their distinct advantages and are chosen based on the specific requirements of the study. nih.gov For long-term in vivo human ADME studies, ¹⁴C is often considered ideal due to its low natural abundance and high sensitivity. nih.gov However, ¹³C is a valuable alternative when avoiding radioactivity is a priority. ascpt.org
Nomenclature and Structural Context of 3,4-Dimethoxy[7-¹³C]-benzoic Acid
Understanding the naming and structural relationship of this compound is fundamental to its application in research.
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, including those that are isotopically labeled. qmul.ac.ukiupac.org For 3,4-Dimethoxy[7-¹³C]-benzoic Acid, the name is constructed as follows:
3,4-Dimethoxybenzoic Acid : This is the base name of the molecule, also known as veratric acid. wikipedia.orgsigmaaldrich.com
[7-¹³C] : This part of the name indicates the isotopic modification. The '7' specifies the position of the labeled carbon atom, which is the carboxylic acid carbon. The '¹³C' denotes that the carbon at this position is the carbon-13 isotope. qmul.ac.ukiupac.org
The IUPAC system ensures that the name of an isotopically labeled compound unambiguously describes its structure. msu.eduwikipedia.org
3,4-Dimethoxy[7-¹³C]-benzoic Acid is an isotopically labeled form of 3,4-Dimethoxybenzoic Acid, a naturally occurring compound commonly known as veratric acid. wikipedia.orgsigmaaldrich.comhmdb.ca Veratric acid is a plant metabolite and is used as an intermediate in the synthesis of various pharmaceuticals and dyes. vihitadrugs.com The only structural difference between the two compounds is the presence of a ¹³C atom at the carboxylic acid position in the labeled version. This substitution does not significantly alter the chemical properties of the molecule, allowing it to be used as a tracer for veratric acid in various studies. medchemexpress.com
Significance of the [7-¹³C] Labeling Position (Carboxyl Carbon)
Labeling the carboxyl carbon (C7) is particularly significant for several reasons:
Metabolic Stability: The carboxylic acid group is a common site for metabolic transformations, such as conjugation with glycine (B1666218) or glucuronic acid. nih.gov Placing the label at this position allows for the direct tracking of these conjugation reactions.
Decarboxylation Reactions: If the molecule undergoes decarboxylation (loss of CO₂), the ¹³C label will be lost from the main molecule and can be detected in the expired air or other metabolic pools. This provides direct evidence for this specific metabolic pathway. researchgate.net
Analytical Sensitivity: The distinct mass of the ¹³C isotope allows for clear differentiation from the unlabeled compound in mass spectrometry, facilitating accurate quantification of the parent compound and its metabolites. nih.gov
NMR Spectroscopy: The ¹³C nucleus is NMR-active, and specific labeling at the carboxyl position simplifies the NMR spectrum, aiding in the structural elucidation of metabolites. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)/i9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUAQNGYDSHRET-QBZHADDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[13C](=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,4 Dimethoxy 7 13c Benzoic Acid
Precursor Selection and ¹³C Incorporation Strategies
The synthesis of isotopically labeled compounds is a critical aspect of various scientific disciplines, enabling detailed mechanistic studies and serving as internal standards in analytical chemistry. thieme-connect.comnih.gov The strategic introduction of a stable isotope, such as carbon-13 (¹³C), into a target molecule like 3,4-Dimethoxybenzoic Acid requires careful consideration of precursor materials and the point of isotopic incorporation.
Synthetic Routes Utilizing ¹³C-Labeled Precursors
The synthesis of ¹³C-labeled organic molecules often presents significant challenges due to the high cost and limited availability of labeled starting materials. rsc.org A versatile approach to overcome this involves the use of elemental ¹³C to generate universal building blocks. For instance, elemental ¹³C can be used to synthesize calcium carbide (Ca¹³C₂), which in turn produces ¹³C₂-labeled acetylene, a versatile starting material for a variety of organic transformations. rsc.org
Metabolic engineering and biosynthetic pathways also offer a powerful method for producing ¹³C-labeled compounds. In these approaches, microorganisms are cultured in media containing ¹³C-labeled substrates, such as [2-¹³C]-glucose or [2-¹³C]-glycerol. nih.gov The organisms' metabolic machinery then incorporates the ¹³C into a wide range of biomolecules, including amino acids and their precursors. nih.govnih.govnih.gov This strategy is particularly useful for labeling complex biological molecules.
Specific Labeling of the Carboxyl Carbon
The specific labeling of the carboxyl carbon in benzoic acid derivatives is of significant interest for mechanistic studies and as internal standards in mass spectrometry-based analyses. nih.gov One of the earliest and most common methods for introducing a ¹³C label at the carboxyl position is through a Grignard reaction. This involves reacting a suitable Grignard reagent, such as phenylmagnesium bromide, with ¹³C-labeled carbon dioxide, followed by acidification to yield the desired carboxylic acid.
More recently, nickel-mediated alkoxycarbonylation has emerged as a powerful technique for the quantitative replacement of the carboxyl carbon atom with a ¹³C isotope. thieme-connect.com This method involves the conversion of a carboxylic acid to an alkyl iodide, which is then subjected to nickel-mediated carbonylation using ¹³C-labeled carbon monoxide (¹³CO). thieme-connect.com This approach has been successfully applied to a range of complex and pharmaceutically relevant carboxylic acids. thieme-connect.com
The table below summarizes some of the key precursors used in the synthesis of ¹³C-labeled compounds.
Chemical Reaction Pathways for 3,4-Dimethoxybenzoic Acid Synthesis (General)
The synthesis of 3,4-Dimethoxybenzoic acid, also known as veratric acid, can be achieved through several general chemical reaction pathways. These methods typically involve the oxidation of a suitable precursor.
Oxidation of Veratraldehyde
A common and straightforward method for the synthesis of 3,4-dimethoxybenzoic acid is the oxidation of veratraldehyde (3,4-dimethoxybenzaldehyde). atamanchemicals.comchemicalbook.com Veratraldehyde itself can be prepared by the methylation of vanillin. atamanchemicals.comchemicalbook.com The oxidation of the aldehyde group to a carboxylic acid can be accomplished using various oxidizing agents. In the presence of air, veratraldehyde can undergo autoxidation to form the corresponding carboxylic acid. atamanchemicals.comchemicalbook.com A patented method describes the oxidation of veratraldehyde using hydrogen peroxide in an alkaline aqueous solution, which offers a cost-effective and environmentally friendly alternative to methods using organic solvents. google.com
Baeyer-Villiger Oxidation Approaches
The Baeyer-Villiger oxidation is a versatile reaction that converts a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid or peroxide as the oxidant. wikipedia.orgorganic-chemistry.org While not a direct route to 3,4-dimethoxybenzoic acid from a simple precursor, this reaction can be a key step in more complex synthetic strategies. For instance, a formylation/Baeyer-Villiger/hydrolysis/methylation sequence has been employed to introduce a hydroxyl group at a specific position on an aromatic ring during the synthesis of a labeled benzaldehyde (B42025) derivative. whiterose.ac.uk The reaction proceeds through the formation of a Criegee intermediate, and the regioselectivity is dependent on the migratory aptitude of the substituents on the ketone. wikipedia.orgorganic-chemistry.org Various reagents can be used to effect the Baeyer-Villiger oxidation, including meta-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.orgpurechemistry.org
Oxidation of Benzyl Alcohols to Benzoic Acids
The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. 3,4-Dimethoxybenzyl alcohol (veratryl alcohol) can be oxidized to produce 3,4-dimethoxybenzoic acid. himedialabs.comchemicalbook.comsigmaaldrich.com Veratryl alcohol can be obtained by the reduction of veratraldehyde. himedialabs.comijcea.org This two-step sequence of reduction followed by oxidation provides an alternative route from veratraldehyde to the desired benzoic acid derivative.
The table below provides a summary of the general synthetic pathways to 3,4-Dimethoxybenzoic Acid.
Esterification Reactions for Derivatives
Esterification is a fundamental reaction used to create derivatives of 3,4-Dimethoxybenzoic acid. These derivatives are often important intermediates in various organic syntheses. google.com A common method involves the reaction of 3,4-Dimethoxybenzoic acid (also known as veratric acid) with an alcohol in the presence of a coupling agent or catalyst.
One established method is the Fischer esterification, which typically uses an acid catalyst and an excess of the alcohol. However, milder methods are often preferred to avoid harsh conditions. For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a catalyst allows for the esterification of veratric acid with methanol (B129727) at temperatures below 45 °C. google.com This method is advantageous as it proceeds under mild conditions, offers high product yields, and is more environmentally friendly. google.com
Another approach to creating derivatives involves the synthesis of amides, which can then be further modified. For example, 3,4-dimethoxycinnamic acid can be reacted with 3-aminobenzoic acid to form 3-(3',4'-dimethoxycinnamoylamino)-benzoic acid. prepchem.com While not a direct esterification of 3,4-dimethoxybenzoic acid, this illustrates the synthesis of more complex derivatives from related starting materials.
The table below summarizes a selection of esterification and related derivative synthesis reactions for compounds structurally similar to or derived from 3,4-dimethoxybenzoic acid.
| Reactants | Product | Catalyst/Reagent | Key Conditions | Reference |
| Veratric acid, Methanol | Methyl 3,4-dimethoxybenzoate | Dicyclohexylcarbodiimide (DCC) | Temperature < 45 °C | google.com |
| 3,4-dimethoxycinnamic acid, 3-aminobenzoic acid | 3-(3',4'-dimethoxycinnamoylamino)-benzoic acid | Ethyl chlorocarbonate, Triethylamine | Ice cooling, stirring | prepchem.com |
| Ethyl-4-chloro-3-nitrobenzoate, 3,4-dimethoxyphenethylamine | 4-[2-(3,4-Dimethoxyphenyl)-ethylamino]-3-nitrobenzoic acid ethyl ester | N,N-Diisopropylethylamine | 70 °C, 18 h | orgsyn.org |
Adaptation of Synthetic Methods for ¹³C Labeling
The introduction of a ¹³C isotope into the 3,4-dimethoxybenzoic acid structure requires specific modifications to the standard synthetic routes. The goal is to incorporate the ¹³C atom at the desired position, in this case, the carboxylic acid carbon (position 7).
The most direct method for introducing a ¹³C label at the carboxylic acid position is through the use of a ¹³C-labeled precursor. A common and effective strategy for synthesizing ¹³C-labeled carboxylic acids is the carbonation of a Grignard reagent with ¹³C-labeled carbon dioxide (¹³CO₂).
For the synthesis of 3,4-Dimethoxy[7-¹³C]-benzoic acid, the process would typically involve the following steps:
Formation of the Grignard Reagent: 3,4-Dimethoxybromobenzene is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) to form 3,4-dimethoxyphenylmagnesium bromide.
Carbonation with ¹³CO₂: The prepared Grignard reagent is then reacted with ¹³C-labeled carbon dioxide. The ¹³CO₂ is typically introduced as a gas from a cylinder of isotopically enriched carbon dioxide.
Acidification: The resulting magnesium salt is hydrolyzed with a dilute acid (e.g., hydrochloric acid) to yield the final product, 3,4-Dimethoxy[7-¹³C]-benzoic acid.
This method ensures that the ¹³C label is specifically located at the carboxylic acid carbon. Similar strategies have been employed for the synthesis of other ¹³C-labeled benzoic acid derivatives. nih.govnih.gov
An alternative, though less direct, approach could involve a multi-step synthesis starting from a smaller, ¹³C-labeled building block. For instance, a synthesis could be designed starting from [¹³C]-methyl iodide, which is then used to construct the aromatic ring and subsequent functional groups. whiterose.ac.uk However, for labeling the carboxyl group, carbonation of a Grignard reagent with ¹³CO₂ is generally the more efficient route.
When synthesizing isotopically labeled compounds, both the chemical yield and the isotopic purity of the final product are of paramount importance. wikipedia.org
Isotopic Purity: Isotopic purity, or isotopic enrichment, refers to the percentage of the compound that contains the ¹³C label at the desired position. mdpi.com The primary source of isotopic impurity is the presence of the unlabeled (¹²C) version of the compound. This can arise from a few sources:
Purity of the Labeled Reagent: The isotopic enrichment of the starting ¹³CO₂ is a critical factor. Commercially available ¹³CO₂ typically has a high isotopic purity (e.g., 99 atom % ¹³C), which minimizes the introduction of ¹²C. sigmaaldrich.com
Contamination with Atmospheric CO₂: During the carbonation step, it is crucial to exclude atmospheric carbon dioxide, which is predominantly ¹²CO₂, to prevent the formation of the unlabeled benzoic acid. This is typically achieved by performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
The successful synthesis of a high-purity labeled compound relies on careful experimental technique to maximize the incorporation of the isotope and minimize contamination. nih.gov
Purification and Characterization of the Labeled Compound
Following the synthesis, the crude 3,4-Dimethoxy[7-¹³C]-benzoic acid must be purified to remove any unreacted starting materials, byproducts, and unlabeled compound. Subsequently, the purified product must be thoroughly characterized to confirm its identity, purity, and the extent of isotopic labeling.
Chromatography is a key technique for the purification of organic compounds. For 3,4-Dimethoxy[7-¹³C]-benzoic acid, several chromatographic methods can be employed.
Recrystallization: This is a fundamental purification technique for solid compounds. miracosta.edu The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. Water is a common solvent for the recrystallization of benzoic acid and its derivatives. google.comrsc.org
Column Chromatography: This technique is highly effective for separating compounds based on their differential adsorption to a stationary phase. For the purification of 3,4-dimethoxybenzoic acid and its derivatives, silica (B1680970) gel is a common stationary phase. unimi.it The choice of solvent system (eluent) is critical for achieving good separation.
High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is suitable for both purification (preparative HPLC) and analysis (analytical HPLC). zodiaclifesciences.com A reversed-phase C18 column is often used for the separation of benzoic acid derivatives, with a mobile phase typically consisting of a mixture of water, acetonitrile, and an acid (e.g., formic acid or acetic acid) to ensure the carboxylic acid is in its protonated form. phcogres.com
The choice of purification method will depend on the scale of the synthesis and the nature of the impurities present. Often, a combination of techniques is used to achieve the desired purity.
Once purified, the 3,4-Dimethoxy[7-¹³C]-benzoic acid must be analyzed to confirm its structure and the success of the isotopic labeling. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org
Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio. In the mass spectrum of 3,4-Dimethoxy[7-¹³C]-benzoic acid, the molecular ion peak will appear at a mass one unit higher than that of the unlabeled compound, confirming the incorporation of the ¹³C isotope. The relative intensities of the labeled and unlabeled molecular ion peaks can be used to determine the isotopic enrichment. unimi.itfrontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structure of molecules and is particularly useful for analyzing isotopically labeled compounds. nih.govalfa-chemistry.com
¹³C NMR: In the ¹³C NMR spectrum of 3,4-Dimethoxy[7-¹³C]-benzoic acid, the signal corresponding to the carboxylic acid carbon (C7) will be significantly enhanced due to the high abundance of ¹³C at this position. oup.com This provides direct evidence of the location of the isotopic label.
¹H NMR: While ¹H NMR directly observes protons, the presence of a ¹³C label can be inferred from the coupling between the ¹³C nucleus and adjacent protons. This can lead to the appearance of "satellite" peaks flanking the main proton signals. nih.gov
The combination of these techniques provides a comprehensive characterization of the synthesized 3,4-Dimethoxy[7-¹³C]-benzoic acid, confirming its chemical identity, purity, and the precise location and extent of isotopic labeling.
Advanced Analytical Techniques in the Study of 3,4 Dimethoxy 7 13c Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic compounds. It operates on the principle that atomic nuclei with a non-zero spin, like the ¹³C isotope, exhibit distinct magnetic properties. When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency, known as the resonance frequency. This frequency is highly sensitive to the local electronic environment of the nucleus, providing valuable information about the molecular structure.
¹³C NMR Spectroscopy for Structural Elucidation and Tracer Studies
¹³C NMR spectroscopy is a specialized application of NMR that focuses on the carbon-13 isotope. fiveable.me Despite the low natural abundance of ¹³C (about 1.1%), this technique is indispensable for determining the carbon framework of a molecule. libretexts.orgraena.ai In the context of 3,4-Dimethoxy[7-¹³C]-benzoic Acid, where a specific carbon atom is isotopically labeled, ¹³C NMR becomes an even more potent tool for not only confirming the molecular structure but also for tracking the metabolic fate of the molecule in biological systems.
The isotopic enrichment at the C-7 (carboxyl) position significantly enhances the signal from this specific carbon, making it readily distinguishable from the other carbon atoms in the molecule. This allows for precise tracking of the labeled carboxyl group through metabolic pathways, providing insights into biochemical reactions and mechanisms. nih.gov
Principles of ¹³C NMR and Chemical Shift Analysis
The position of a signal in a ¹³C NMR spectrum, known as the chemical shift (δ), is measured in parts per million (ppm) and is referenced against a standard, typically tetramethylsilane (B1202638) (TMS). youtube.comdocbrown.info The chemical shift of a particular carbon atom is primarily influenced by the electron density around it. fiveable.me Electronegative atoms, such as oxygen, withdraw electron density from adjacent carbons, causing them to be "deshielded" and to resonate at a higher chemical shift (downfield). fiveable.melibretexts.org Conversely, electron-donating groups increase the electron density, leading to "shielding" and a lower chemical shift (upfield). fiveable.me
The hybridization state of the carbon atom also plays a crucial role. fiveable.me For instance, sp² hybridized carbons, like those in aromatic rings and carbonyl groups, typically appear at higher chemical shifts compared to sp³ hybridized carbons in alkyl chains. fiveable.meyoutube.com In 3,4-Dimethoxy[7-¹³C]-benzoic Acid, the chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy (B1213986) groups and the electron-withdrawing carboxylic acid group. researchgate.netrsc.org The labeled C-7 carboxyl carbon is expected to have a distinct chemical shift, typically in the range of 160-185 ppm, characteristic of carboxylic acids.
The following table provides predicted ¹³C NMR chemical shifts for 3,4-Dimethoxybenzoic Acid.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 | 123.8 |
| C-2 | 112.5 |
| C-3 | 149.2 |
| C-4 | 154.0 |
| C-5 | 110.8 |
| C-6 | 123.8 |
| C-7 (Carboxyl) | 170.0 |
| Methoxy (C-3) | 56.1 |
| Methoxy (C-4) | 56.1 |
Note: These are predicted values and may vary slightly from experimental data.
Detection of Non-Equivalent Carbon Types
In a ¹³C NMR spectrum, each chemically non-equivalent carbon atom in a molecule gives rise to a distinct signal. fiveable.melibretexts.org The number of signals in the spectrum therefore corresponds to the number of unique carbon environments. mnstate.edu Molecular symmetry can reduce the number of signals; if two or more carbons are in identical chemical environments due to symmetry, they will produce a single signal. fiveable.memnstate.edu
For 3,4-Dimethoxy[7-¹³C]-benzoic Acid, the disubstituted benzene (B151609) ring leads to several non-equivalent carbon atoms. The carbon atoms C-1, C-2, C-3, C-4, C-5, and C-6 will each have a unique chemical environment and thus are expected to produce separate signals. The two methoxy groups may or may not be equivalent depending on the rotational freedom and the solvent environment. The labeled C-7 carboxyl carbon will also produce its own distinct, and significantly enhanced, signal.
Broadband Decoupling for Simplified Spectra
Due to the low natural abundance of ¹³C, the probability of two ¹³C atoms being adjacent in a molecule is very low, so ¹³C-¹³C spin-spin coupling is generally not observed. libretexts.orgjove.com However, ¹H-¹³C coupling does occur and can split the carbon signals into complex multiplets according to the n+1 rule, where n is the number of attached protons. youtube.com While this can provide useful information, it often complicates the spectrum.
To simplify the spectrum and improve the signal-to-noise ratio, a technique called broadband decoupling is commonly employed. libretexts.orgfiveable.mefiveable.me This involves irradiating the sample with a broad range of radiofrequencies that excites all the protons simultaneously, causing them to rapidly flip between their spin states. jove.com This effectively removes the coupling interaction between the protons and the ¹³C nuclei, resulting in a spectrum where each carbon signal appears as a single sharp line (a singlet). libretexts.orgucla.edu This simplification makes the spectrum much easier to interpret, as the primary information obtained is the chemical shift of each unique carbon atom. fiveable.mefiveable.me
DEPT NMR for Carbon Multiplicity Information
While broadband decoupling simplifies the ¹³C NMR spectrum, it removes the information about the number of protons attached to each carbon. To regain this information, a technique called Distortionless Enhancement by Polarization Transfer (DEPT) is used. columbia.edulibretexts.org DEPT is a series of experiments that can differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons. fiveable.melibretexts.org
The DEPT experiment involves the transfer of polarization from protons to the directly attached carbons, which also has the benefit of enhancing the signal for protonated carbons. libretexts.org By running different DEPT experiments with varying pulse angles (typically DEPT-45, DEPT-90, and DEPT-135), it is possible to determine the multiplicity of each carbon signal.
The typical outcomes of DEPT experiments are summarized in the table below:
| Carbon Type | DEPT-45 | DEPT-90 | DEPT-135 |
| CH₃ (Methyl) | Positive | No Signal | Positive |
| CH₂ (Methylene) | Positive | No Signal | Negative |
| CH (Methine) | Positive | Positive | Positive |
| C (Quaternary) | No Signal | No Signal | No Signal |
In the case of 3,4-Dimethoxy[7-¹³C]-benzoic Acid, DEPT experiments would confirm the presence of methine carbons in the aromatic ring, the methyl carbons of the methoxy groups, and the quaternary carbons (including the labeled C-7).
Enhancing Sensitivity with ¹³C-Enriched Substrates
A major challenge in ¹³C NMR spectroscopy is its inherently low sensitivity due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus compared to ¹H. nih.govacs.org This often necessitates the use of larger sample quantities or longer acquisition times to obtain a spectrum with an adequate signal-to-noise ratio. raena.ai
However, by using a substrate that is isotopically enriched with ¹³C at a specific position, such as 3,4-Dimethoxy[7-¹³C]-benzoic Acid, the sensitivity for detecting that particular carbon is dramatically increased. nih.govacs.org This enrichment can lead to a sensitivity enhancement of about 100-fold. acs.org This is particularly advantageous in metabolic studies where the concentration of the compound of interest may be very low. The strong, unambiguous signal from the labeled carbon allows for its metabolic fate to be traced with high precision, even in complex biological matrices. nih.govdtu.dkmdpi.com
Two-Dimensional NMR Experiments (e.g., COSY, HECTOR)
Two-dimensional (2D) NMR experiments are instrumental in deciphering the complex structural details of molecules by spreading the NMR information across two frequency axes, resolving overlapping signals and revealing scalar couplings between nuclei. For 3,4-Dimethoxy[7-¹³C]-benzoic Acid, techniques like Correlation Spectroscopy (COSY) and Heteronuclear Correlation (HECTOR) experiments provide invaluable information about the proton-proton and carbon-proton networks within the molecule. nih.gov
While conventional ¹³C-¹³C Correlation Spectroscopy (COSY) is hampered by the low natural abundance of ¹³C (about 1.1%), the isotopic enrichment at the C-7 position of 3,4-Dimethoxy[7-¹³C]-benzoic Acid makes this experiment feasible and highly informative for tracing the carbon backbone. nih.gov The ¹³C-¹³C COSY experiment detects direct couplings between adjacent ¹³C nuclei. nih.gov
In the context of this labeled compound, a ¹³C-¹³C COSY would primarily show a correlation between the enriched C-7 (the carboxylic acid carbon) and the C-1 of the benzene ring to which it is attached. This single, strong cross-peak would definitively confirm the connectivity of the carboxylic acid group to the aromatic ring. While couplings to other carbons are not expected due to the single label, this technique is exceptionally powerful in studies of biosynthesis or metabolism, where the ¹³C label might be incorporated into adjacent positions in a metabolite. The ability to trace these ¹³C-¹³C bonds is crucial for elucidating the carbon framework of unknown metabolic products. nih.gov
Table 1: Expected ¹³C-¹³C COSY Correlations for 3,4-Dimethoxy[7-¹³C]-benzoic Acid
| Correlating Carbons | Expected Cross-Peak | Significance |
| C-7 (¹³C labeled) ↔ C-1 | Present | Confirms the direct bond between the carboxylic acid carbon and the benzene ring. |
| Other ¹³C-¹³C pairs | Absent (or at natural abundance levels) | Highlights the specificity of the isotopic label. |
Heteronuclear correlation experiments that map the couplings between carbon and proton nuclei are fundamental for assigning the ¹H and ¹³C spectra of a molecule. nih.gov For 3,4-Dimethoxy[7-¹³C]-benzoic Acid, these experiments leverage the enriched C-7 position to establish long-range correlations.
Heteronuclear Multiple Bond Correlation (HMBC): This long-range experiment is particularly useful as it reveals couplings between a carbon atom and protons that are two or three bonds away. For 3,4-Dimethoxy[7-¹³C]-benzoic Acid, the enriched C-7 carbon is expected to show correlations to specific protons on the aromatic ring. These correlations are critical for the unambiguous assignment of the aromatic proton signals. Specifically, the C-7 carboxyl carbon would show cross-peaks to the protons at the C-2 and C-6 positions of the benzene ring. nih.gov
Heteronuclear Single Quantum Coherence (HSQC): This experiment shows correlations between carbons and their directly attached protons. While the C-7 carboxyl carbon has no attached proton, an HSQC spectrum would be used to assign the other carbons in the molecule by correlating the aromatic carbons (C-2, C-5, C-6) and the methoxy carbons to their respective attached protons.
Table 2: Key Expected ¹³C-¹H HMBC Correlations from the Labeled C-7 Carbon
| Carbon | Correlating Proton(s) | Number of Bonds | Significance |
| C-7 (¹³C labeled) | H-2 | 3 | Confirms the proximity of the carboxyl group to the C-2 position. |
| C-7 (¹³C labeled) | H-6 | 3 | Confirms the proximity of the carboxyl group to the C-6 position, aiding in the complete assignment of the aromatic region. |
Applications of ¹³C NMR in Metabolic Analysis
The use of ¹³C-labeled compounds is a cornerstone of metabolic research, allowing scientists to trace the journey of a molecule through complex biochemical pathways without the need for radioactive isotopes. nih.gov 3,4-Dimethoxy[7-¹³C]-benzoic Acid is an ideal tracer for studying the metabolism of xenobiotics (foreign compounds) and for probing metabolic flux. medchemexpress.com
When 3,4-Dimethoxy[7-¹³C]-benzoic Acid is introduced into a biological system, it is processed by various enzymes, leading to the formation of metabolites. The ¹³C label at the C-7 position is carried through these transformations. By acquiring ¹³C NMR spectra of biological fluids (like urine or plasma) or tissue extracts, the signals from the ¹³C-enriched carbons in the metabolites will be significantly more intense than the natural abundance background. nih.gov
For example, a common metabolic pathway for benzoic acids is conjugation with an amino acid. If 3,4-Dimethoxy[7-¹³C]-benzoic Acid were to be conjugated with glycine (B1666218), it would form the corresponding hippuric acid derivative. In the ¹³C NMR spectrum of a sample containing this metabolite, the carbonyl carbon of the newly formed amide bond (originating from the C-7 of the parent compound) would appear as a highly enhanced signal, making it easy to detect and quantify even at low concentrations. nih.gov This method allows for the direct observation of biotransformation without requiring chromatographic separation. nih.gov
A significant advantage of using the stable isotope ¹³C is the ability to perform NMR spectroscopy directly on living organisms, from single cells to whole animals, a technique known as in vivo ¹³C NMR spectroscopy. nih.gov This non-invasive method allows for the real-time monitoring of metabolic processes. nih.gov
By administering 3,4-Dimethoxy[7-¹³C]-benzoic Acid to an organism, researchers can track its uptake, distribution to different organs, and subsequent conversion into metabolites over time. nih.gov Using specialized NMR equipment, it is possible to acquire spectra from a specific region of interest (e.g., the liver) and observe the decrease in the signal from the parent compound's ¹³C-7 carbon as signals from its ¹³C-labeled metabolites appear. This provides powerful kinetic data on the rate of metabolism in a living system. nih.gov When combined with magnetic resonance imaging (MRI) techniques, it can even be used to create metabolic maps, showing the spatial distribution of the labeled compound and its products.
A major limitation of ¹³C NMR, especially for in vivo studies, is its inherently low sensitivity. nih.gov Hyperpolarization techniques are revolutionary methods that can increase the ¹³C NMR signal by several orders of magnitude (over 10,000-fold). univ-nantes.fr
Dynamic Nuclear Polarization (DNP): Dissolution DNP is a widely used technique where a ¹³C-labeled compound, like 3,4-Dimethoxy[7-¹³C]-benzoic Acid, is frozen at very low temperatures (around 1.2 K) in the presence of a stable radical. nih.govnih.gov Microwave irradiation transfers the very high polarization of the electron spins of the radical to the ¹³C nucleus. The hyperpolarized sample is then rapidly dissolved and injected, allowing for the observation of its metabolic fate in real-time with an enormous signal boost. univ-nantes.fr This enables the detection of transient metabolites that would otherwise be invisible to conventional NMR. nih.gov
Parahydrogen Induced Polarization (PHIP): PHIP is another technique used to hyperpolarize molecules. While it is typically applied to molecules that can be formed by the hydrogenation of a precursor with parahydrogen, developments in polarization transfer methods could potentially extend its utility.
The application of these hyperpolarization methods to 3,4-Dimethoxy[7-¹³C]-benzoic Acid would dramatically enhance its utility as a metabolic probe, making it possible to study rapid biochemical processes and detect minute quantities of metabolites in vivo, offering unprecedented insights into cellular metabolism. nih.govnih.gov
Mass Spectrometry (MS) Applications
Mass spectrometry stands as a cornerstone for the analysis of isotopically labeled compounds, offering unparalleled sensitivity and specificity. The introduction of a ¹³C atom at the carboxyl position of 3,4-dimethoxybenzoic acid provides a distinct mass shift that is readily detectable, enabling a range of powerful analytical strategies.
Isotope-Ratio-Monitoring Mass Spectrometry (IRM-MS) for ¹³C Content Determination
Isotope-Ratio-Monitoring Mass Spectrometry (IRM-MS) is a highly precise technique used to determine the ratio of stable isotopes in a sample. In the context of 3,4-Dimethoxy[7-¹³C]-benzoic Acid, IRM-MS can be employed to accurately assess the enrichment of the ¹³C isotope. The sample is typically combusted to CO₂, which is then introduced into the mass spectrometer. The instrument measures the ratio of ¹³CO₂ to ¹²CO₂, providing a precise measure of the ¹³C content. This technique is fundamental for verifying the isotopic purity of the labeled standard.
A specialized application of this technology is irm-LC/MS, which couples liquid chromatography with IRM-MS. This allows for the on-line determination of ¹³C/¹²C isotope ratios of individual compounds eluting from the HPLC column. thermofisher.com For instance, benzoic acid has been used as a reference material for irm-LC/MS, demonstrating the technique's applicability to aromatic carboxylic acids. thermofisher.com The analysis of organic acids in plant extracts further showcases the capability of irm-LC/MS to determine δ¹³C values with high reproducibility, often below 0.3‰. thermofisher.com
Quantitative Analysis Using ¹³C-Labeled Internal Standards
The use of ¹³C-labeled compounds as internal standards is a gold standard in quantitative mass spectrometry. isotope.comnih.gov 3,4-Dimethoxy[7-¹³C]-benzoic Acid is an ideal internal standard for the quantification of its unlabeled counterpart, veratric acid. By adding a known amount of the labeled standard to a sample, any variations in sample preparation, chromatographic separation, and ionization efficiency that affect the analyte will also affect the internal standard in the same manner.
This isotope dilution mass spectrometry (IDMS) approach significantly improves the accuracy and precision of quantification. isotope.comnih.govkoreascience.kr The ratio of the signal from the unlabeled analyte to the labeled internal standard is used to calculate the concentration of the analyte. This method effectively corrects for matrix effects, which are a common source of error in the analysis of complex samples like biological fluids and environmental extracts. nih.gov Studies have shown that using ¹³C-labeled internal standards can lead to a significant improvement in the trueness and precision of analytical methods. nih.gov For example, in the analysis of benzoic acid in quasi-drug drinks, the use of ¹³C₆-benzoic acid as an internal standard in an ID-LC/MS/MS method resulted in a method precision with a relative standard deviation of less than 0.3%. koreascience.kr
| Parameter | Value | Reference |
| Method Precision (RSTD) for Benzoic Acid Analysis | < 0.3% | koreascience.kr |
| Metrological Quality (95% confidence) | < 1.2% | koreascience.kr |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for the analysis of volatile and semi-volatile compounds. For non-volatile metabolites derived from 3,4-Dimethoxy[7-¹³C]-benzoic acid, such as amino and other organic acids, chemical derivatization is a mandatory prerequisite for GC-MS analysis. nih.gov This process converts polar functional groups (e.g., -COOH, -OH, -NH₂) into less polar, more volatile derivatives, making them suitable for gas chromatography. nih.govyoutube.com
A common and effective derivatization method is silylation, which involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. youtube.comresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often combined with a catalyst like trimethylchlorosilane (TMCS), are widely used to prepare TMS derivatives of benzoic acids and related metabolites for GC-MS analysis. nih.govmdpi.com The derivatized sample is then introduced into the GC, where compounds are separated based on their boiling points and interaction with a stationary phase before being ionized and detected by the mass spectrometer. nih.gov This allows for the separation of complex mixtures and the identification of individual ¹³C-labeled metabolites. nih.gov
Analysis of ¹³C-Enrichment in Metabolites
Once a biological system is exposed to 3,4-Dimethoxy[7-¹³C]-benzoic acid, the ¹³C-label is incorporated into various downstream metabolites. GC-MS is used to measure the degree of this incorporation, a value known as ¹³C-enrichment. The analysis of mass isotopomer distributions (MIDs) in the mass spectra of metabolites reveals the extent of labeling. researchgate.net The mass spectrometer separates ions based on their mass-to-charge ratio, allowing it to distinguish between unlabeled molecules (M+0) and those containing one or more ¹³C atoms (M+1, M+2, etc.).
The total ¹³C-enrichment in a specific metabolite fragment is calculated from the relative abundances of its isotopologues. biorxiv.org This provides a quantitative measure of how much of the carbon in a metabolite pool is derived from the labeled precursor. For instance, in studies using ¹³C-labeled substrates, the measured enrichment in downstream products can indicate the activity of the metabolic pathways connecting the precursor to the product. researchgate.net This approach is crucial for metabolic flux analysis, where the goal is to quantify the rates of metabolic reactions. nih.gov
The following table illustrates hypothetical ¹³C-enrichment data for key metabolites following administration of a ¹³C-labeled precursor.
| Metabolite | Derivative Type | Key Fragment (m/z) | Measured ¹³C-Enrichment (%) | Inferred Pathway Activity |
| Alanine | 2TMS | 116 (C2-C3) | 15.2 | High |
| Glutamate | 3TMS | 246 (C2-C5) | 8.5 | Moderate |
| Malate | 3TMS | 233 (C2-C4) | 22.7 | High |
| Citrate | 4TMS | 375 (C1-C6) | 5.1 | Low |
Positional ¹³C-Enrichment Calculations
While total enrichment provides a general overview, positional isotopomer analysis reveals the location of ¹³C atoms within a metabolite's carbon skeleton. This detailed information is invaluable for distinguishing between different metabolic routes that may produce the same metabolite. osti.gov This analysis is achieved through tandem mass spectrometry (MS/MS) or by analyzing the fragmentation patterns of metabolites in GC-MS. nih.gov
The calculation relies on the analysis of multiple fragment ions from a single derivatized metabolite. mdpi.com Each fragment contains a different subset of carbon atoms from the parent molecule. By comparing the ¹³C-enrichment of overlapping fragments, the enrichment at specific carbon positions can be deduced by subtraction. biorxiv.org
For example, to find the ¹³C-enrichment at the C1 position of a four-carbon molecule like malate, one could:
Measure the total ¹³C-enrichment of a fragment containing carbons C1, C2, C3, and C4 (e.g., m/z 245). biorxiv.org
Measure the total ¹³C-enrichment of a different fragment containing only carbons C2, C3, and C4 (e.g., m/z 233). biorxiv.org
Subtract the enrichment of the smaller fragment from the larger one to isolate the enrichment contributed solely by the C1 position. biorxiv.org
This process, while powerful, requires careful validation, as biases in fragmentation or measurement can affect the accuracy of the final positional enrichment values. mdpi.com Specialized software can assist in these complex calculations, which are fundamental to detailed metabolic flux analysis. nih.gov
Secondary Ion Mass Spectrometry (SIMS) for Molecular Movement Analysis
Secondary Ion Mass Spectrometry (SIMS) is a high-sensitivity surface analysis technique capable of providing spatial information about the distribution of molecules in a sample. In the context of ¹³C-labeled compounds, SIMS can be used to visualize the movement and localization of 3,4-Dimethoxy[7-¹³C]-benzoic acid and its metabolites within tissues or even single cells. The technique works by bombarding the sample surface with a primary ion beam, which causes secondary ions (including molecular fragments of the analyte) to be sputtered from the surface. These secondary ions are then analyzed by a mass spectrometer to generate an image based on the distribution of specific masses.
The use of matrix-enhanced SIMS, where the analyte is mixed with a matrix material like 2,5-dihydroxybenzoic acid, can improve the yield of quasi-molecular ions for larger biomolecules. numberanalytics.com A significant advantage of SIMS is its potential for 3-D analysis, which can be achieved by repeatedly sputtering away layers of the sample surface to map molecular distributions at different depths. numberanalytics.com This provides a powerful tool for tracking the molecular movement and compartmentalization of ¹³C-labeled compounds in complex biological systems. However, a major challenge in SIMS is the "matrix effect," where the chemical environment heavily influences the ionization yield, making quantification difficult. numberanalytics.com
Chromatographic Techniques
Chromatography is indispensable for separating the labeled parent compound from its various unlabeled and labeled metabolites before mass spectrometric analysis. The choice between liquid and gas chromatography depends on the properties of the analytes.
High-Performance Liquid Chromatography (HPLC) in conjunction with MS
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a cornerstone for analyzing a wide range of metabolites, including benzoic acid derivatives, from complex biological matrices. osti.govmdpi.com Unlike GC, HPLC is suitable for non-volatile and thermally unstable compounds without the need for derivatization.
In a typical HPLC-MS setup for analyzing compounds like 3,4-Dimethoxybenzoic acid, a reversed-phase column (e.g., C18 or biphenyl) is used. mdpi.com Separation is achieved using a mobile phase gradient, often consisting of acidified water and an organic solvent like methanol (B129727) or acetonitrile. mdpi.com After separation in the HPLC column, the eluent is directed to the mass spectrometer, commonly equipped with an electrospray ionization (ESI) source. ESI-MS is well-suited for polar molecules like benzoic acid derivatives. osti.govmdpi.com Tandem mass spectrometry (MS/MS) can be employed for highly specific and sensitive detection using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. mdpi.com
The table below outlines typical parameters used in HPLC-MS analysis for benzoic acid derivatives.
| Parameter | Description | Example |
| Stationary Phase | The solid material in the column that interacts with the analytes. | Biphenyl, C18 |
| Mobile Phase | The solvent that moves the analytes through the column. | Water/Methanol with Formic Acid |
| Ionization Source | The interface that ionizes the analytes. | Electrospray Ionization (ESI) |
| MS Detection Mode | The method used by the mass spectrometer to detect ions. | MS/MS (MRM) |
| MRM Transition | The specific precursor-to-product ion pair monitored for quantification. | m/z 181 → m/z 137 (for Veratric Acid) |
Gas Chromatography (GC)
Gas Chromatography (GC) is a high-resolution separation technique primarily used for volatile and thermally stable compounds. nih.gov For the analysis of carboxylic acids like 3,4-Dimethoxybenzoic acid (also known as veratric acid) and its acidic metabolites, derivatization is essential to increase their volatility and thermal stability. youtube.comnih.gov
The most common derivatization procedure for organic acids is silylation, which converts the acidic proton of the carboxyl group into a non-polar trimethylsilyl (TMS) group. nih.govnih.gov The procedure often involves extracting the acidified sample with a solvent like ethyl acetate, drying the extract, and then reacting it with a silylating agent such as BSTFA. nih.govnih.gov The resulting TMS-ester of 3,4-Dimethoxybenzoic acid is sufficiently volatile for GC analysis. The separation occurs in a capillary column, and the retention time provides one layer of identification, which is then confirmed by a detector, most powerfully a mass spectrometer (GC-MS). nih.gov This method allows for excellent separation of structurally similar isomers and provides high-quality data for both identification and quantification. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel ¹³C-Labeled Probes for Advanced Studies
The development of novel probes incorporating ¹³C is a cornerstone of future research. These probes are instrumental in tracing metabolic pathways and understanding drug metabolism. alfa-chemistry.commoravek.com By strategically placing the ¹³C label, researchers can gain unprecedented insights into cellular functions.
Site-Specific Labeling for Enhanced Sensitivity and Specificity
Site-specific labeling, where a ¹³C atom is placed at a particular position within a molecule like 3,4-Dimethoxy[7-13C]-benzoic Acid, offers enhanced sensitivity and specificity in analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov This precision allows for the detailed tracking of the labeled carbon atom through various biochemical reactions. youtube.com For instance, in drug metabolism studies, this technique can help elucidate the exact metabolic fate of a drug molecule, identifying how and where it is broken down in the body. alfa-chemistry.com This information is critical for optimizing the pharmacokinetic properties of new drugs and minimizing potential toxicity. alfa-chemistry.com
Furthermore, site-specific ¹³C-labeling can significantly improve the resolution of NMR spectra, aiding in the unambiguous identification of compounds in complex mixtures. nih.govrsc.org This is particularly valuable in metabolomics, where researchers aim to identify and quantify a vast number of small molecules in a biological sample.
Integration of Advanced Analytical Platforms
The future of research involving ¹³C-labeled compounds lies in the integration of multiple analytical techniques to provide a more comprehensive picture of biological systems. This is especially true for the field of "omics," which encompasses genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.com
Multi-Omics Approaches Combining ¹³C-Labeling
Combining ¹³C-labeling with multi-omics platforms offers a powerful approach to understanding cellular metabolism and its regulation. liverpool.ac.uknih.gov For example, by feeding cells a ¹³C-labeled substrate like [U-¹³C]-glucose, researchers can trace the labeled carbons as they are incorporated into various metabolites. mdpi.com When this metabolic tracing data is integrated with transcriptomic and proteomic data, it can reveal how changes in gene and protein expression affect metabolic fluxes. nih.gov
This integrated approach is particularly useful in studying complex diseases like cancer, where metabolic reprogramming is a key hallmark. numberanalytics.comresearchgate.net By combining ¹³C metabolic flux analysis with other omics data, researchers can identify key metabolic pathways that are altered in cancer cells and potentially target them for therapeutic intervention. mdpi.comnumberanalytics.com For instance, a study on breast cancer cells used a systems metabolomics approach, combining metabolomic and transcriptomic profiling with ¹³C-labeling to investigate the cellular response to genetic or pharmacological perturbations. mdpi.com
Computational Modeling and Simulation in Conjunction with Isotopic Data
Computational modeling and simulation are becoming increasingly vital for interpreting the large datasets generated by ¹³C-labeling experiments. nih.gov These tools allow researchers to build and test models of metabolic networks, providing a quantitative understanding of cellular physiology. nih.govembopress.org
Flux Analysis and Metabolic Network Reconstruction
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that uses isotopic labeling data to quantify the rates of metabolic reactions, or fluxes, within a cell. nih.govbenthamdirect.com This method involves feeding cells a ¹³C-labeled substrate and then measuring the distribution of the ¹³C label in various metabolites using techniques like MS or NMR. researchgate.netbenthamdirect.com This data is then used in conjunction with a computational model of the cell's metabolic network to calculate the intracellular fluxes. nih.govnih.gov
¹³C-MFA has been instrumental in understanding the metabolism of various organisms, from microbes to mammalian cells. benthamdirect.com It has been used to identify metabolic bottlenecks in engineered microorganisms for the production of biofuels and other valuable chemicals, and to study the metabolic alterations that occur in diseases like cancer and diabetes. numberanalytics.comnih.gov The development of more sophisticated computational algorithms and software has made ¹³C-MFA a more accessible and powerful tool for a wide range of research applications. nih.govbenthamdirect.com
Table 1: Key Applications of ¹³C-Metabolic Flux Analysis
| Application Area | Description | Key Research Findings |
| Biotechnology | Optimizing the production of biofuels, chemicals, and pharmaceuticals in microorganisms. numberanalytics.com | Identification of key metabolic pathways and bottlenecks, leading to engineered strains with improved productivity. numberanalytics.comnih.gov |
| Biomedical Research | Studying metabolic changes in diseases such as cancer, diabetes, and neurodegenerative disorders. numberanalytics.com | Elucidation of metabolic reprogramming in cancer cells, identifying potential therapeutic targets. numberanalytics.comresearchgate.net |
| Microbiology | Uncovering the central metabolism of various microorganisms. nih.gov | Discovery of novel metabolic pathways and understanding how microbes adapt to different environments. nih.govnih.gov |
| Plant Science | Investigating metabolic engineering efforts in plants. researchgate.netbenthamdirect.com | Characterizing compartmentalized metabolic behaviors and improving crop traits. researchgate.netbenthamdirect.com |
Exploration of New Therapeutic and Industrial Applications
The unique properties of ¹³C-labeled compounds are leading to their exploration in a variety of new therapeutic and industrial applications. The non-radioactive nature of ¹³C makes it a safe tracer for use in human studies. moravek.com
In the medical field, ¹³C-labeled compounds are being used in diagnostic tests, such as the urea (B33335) breath test for detecting Helicobacter pylori infections. moravek.com There is also growing interest in using ¹³C-labeled metabolic probes for in vivo imaging techniques like hyperpolarized ¹³C MRI, which can provide real-time information about metabolic activity in the body. researchgate.net This has significant potential for the early diagnosis and monitoring of diseases like cancer.
Industrially, ¹³C-labeled compounds are valuable tools for process optimization and quality control. For example, in the production of pharmaceuticals, they can be used to ensure the consistency and purity of the final product. unimi.it In the oil and gas industry, the isotopic composition of carbon, including ¹³C, can provide information about the origin and maturity of hydrocarbon reservoirs. irisotope.com As the cost of producing ¹³C-labeled compounds decreases, their use in a wider range of industrial applications is expected to grow. researchgate.netxml-journal.net
Targeting Specific Biochemical Pathways with Labeled Compounds
The primary application of isotopically labeled compounds like 3,4-Dimethoxy[7-¹³C]-benzoic Acid lies in their ability to act as tracers in metabolic studies. The strategic placement of the ¹³C atom at the carboxyl carbon allows researchers to follow the fate of the benzoic acid moiety as it is processed by living organisms.
Recent research has utilized ¹³C-labeled veratric acid to investigate the microbial degradation and assimilation of this lignin-derived compound in different environmental settings. frontiersin.orgnih.gov In a study examining groundwater ecosystems, scientists used ¹³C-labeled veratric acid to identify specific bacteria capable of breaking down this compound and to understand the biochemical pathways involved. frontiersin.orgnih.gov
The findings revealed that certain bacteria, such as those from the genera Sphingobium and Microbacterium, are capable of metabolizing veratric acid. frontiersin.orgnih.gov The degradation process involves the cleavage of the methyl groups, leading to the formation of intermediate metabolites like vanillic acid and protocatechuic acid. frontiersin.orgnih.gov The ¹³C label allows for the precise tracking of these transformations.
Interactive Table: Microbial Metabolism of Veratric Acid
| Organism/Genus | Metabolic Action | Key Metabolites | Research Context |
| Sphingobium | Breakdown of veratric acid | Vanillic acid | Groundwater microbial degradation frontiersin.orgnih.gov |
| Microbacterium | Breakdown of veratric acid | Protocatechuic acid | Groundwater microbial degradation frontiersin.orgnih.gov |
| Pseudomonas | Potential breakdown of veratric acid or vanillic acid | - | Identified as a labeled taxon in the presence of ¹³C-veratric acid frontiersin.orgnih.gov |
These studies demonstrate the power of using isotopically labeled compounds to elucidate complex metabolic networks. By tracing the journey of the ¹³C atom from 3,4-Dimethoxy[7-¹³C]-benzoic Acid, researchers can identify key enzymatic reactions and understand how different microorganisms contribute to the carbon cycle. This knowledge is crucial for fields ranging from bioremediation to understanding the intricate web of life in various ecosystems.
Furthermore, studies on the biotransformation of veratric acid, a known human metabolite of the drug mebeverine (B1676125), have shown that the primary metabolic route is O-demethylation, exclusively at the para-methoxyl group, to form 4-hydroxy-3-methoxybenzoic acid. thieme-connect.com The use of a ¹³C-labeled version of veratric acid in such studies could provide even more precise information on the kinetics and mechanisms of these metabolic transformations in mammals.
Applications in Material Science
While the primary research focus for 3,4-Dimethoxy[7-¹³C]-benzoic Acid has been in the life sciences, its structural properties suggest potential applications in material science. Veratric acid, the parent compound, is a bio-based molecule that can be derived from lignin (B12514952), an abundant natural polymer. frontiersin.orgnih.gov The presence of a carboxylic acid group and a rigid aromatic ring makes it an interesting candidate as a monomer for the synthesis of specialty polymers. chemicalbook.commdpi.com
The incorporation of aromatic units into biodegradable polyesters is a known strategy to enhance their mechanical strength and thermal stability. mdpi.com Veratric acid could potentially be used as a comonomer in the production of bio-based polymers, imparting desirable properties such as rigidity and UV resistance. The use of its ¹³C-labeled counterpart, 3,4-Dimethoxy[7-¹³C]-benzoic Acid, would be invaluable in studying the polymerization process and the degradation of the resulting material.
For instance, by using techniques like solid-state NMR spectroscopy, researchers could track the ¹³C label to:
Monitor the incorporation of the monomer into the polymer backbone during polymerization. This would provide insights into reaction kinetics and the final polymer structure.
Investigate the degradation mechanisms of the polymer. By following the fate of the ¹³C-labeled ester or amide linkages, scientists could understand how the material breaks down under different environmental conditions. youtube.com
While direct research on the use of 3,4-Dimethoxy[7-¹³C]-benzoic Acid in material science is still an emerging field, the principles of using isotopically labeled monomers are well-established. The unique structure of this compound, combined with the traceability afforded by the ¹³C label, opens up new possibilities for the design and analysis of advanced, sustainable materials.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3,4-Dimethoxy[7-13C]-benzoic Acid with high isotopic purity?
- The synthesis typically starts with isotopically labeled precursors like methyl 3,4-dimethoxy[7-13C]-benzoate (CAS 1189921-34-3). Alkaline hydrolysis (1M NaOH, 80°C, 4 hours) converts the ester to the carboxylic acid. Purification via recrystallization in ethanol-water (2:1 v/v) ensures removal of impurities. Isotopic purity (>98%) is confirmed using high-resolution mass spectrometry (HRMS) and quantitative 13C NMR .
Q. Which analytical techniques are critical for confirming the structure and isotopic integrity of this compound?
- 1H NMR verifies methoxy group arrangement (δ 3.85–3.92 ppm) and aromatic proton splitting. 13C NMR identifies the labeled carbon (C7 at ~125 ppm) with 13C-1H coupling. HPLC-MS (C18 column, acetonitrile/0.1% formic acid gradient) resolves isotopic peaks, while elemental analysis validates carbon content within 0.3% of theoretical values .
Q. How does solubility data inform experimental design for this compound?
- IUPAC-NIST data shows high solubility in DMSO (28.7 g/L at 25°C), moderate solubility in acetone (5.2 g/L), and negligible solubility in alkanes. Binary solvent systems (e.g., 40% ethanol-water) maximize solubility (9.8 g/L) for crystallization. These properties guide solvent selection for reactions (e.g., DMSO for homogeneous catalysis) and purification .
Advanced Research Questions
Q. What challenges arise in maintaining isotopic purity during multi-step synthesis?
- Isotopic dilution and label migration are key risks. For example, Friedel-Crafts alkylation above 100°C may cause 13C migration. Mitigation includes temperature-controlled reactors (<100°C), neutral pH silica gel chromatography, and deuterated solvents for TLC. Regular 13C NMR checks limit isotopic purity loss to <0.5% per step .
Q. How does the 13C label at position 7 influence reaction kinetics in nucleophilic substitutions?
- The label induces kinetic isotope effects (KIE: kH/kD = 1.02–1.04) due to altered vibrational modes. Precise rate comparisons require high-precision HPLC (±0.02 min retention time) and parallel experiments with 12C/13C analogs under identical conditions .
Q. How can researchers resolve contradictions in reported solubility data?
- Standardize protocols: (1) saturation via sonication (40 kHz, 30 min) and 24-hour equilibration (25.0±0.1°C); (2) 0.22 μm nylon filtration; (3) UV-Vis quantification (λmax=274 nm, ε=1450 L·mol⁻¹·cm⁻¹). Verify polymorphs (XRD) and moisture content (Karl Fischer titration <0.5% w/w) when comparing literature values .
Q. What methodologies enable tracking of this compound in metabolic studies?
- Stable isotope-resolved metabolomics (SIRM) with LC-MS/MS monitors the m/z 183→139 transition (13C-specific fragment). For cellular uptake, use pulse-chase experiments (10 μM, 2-hour pulses) and solid-phase extraction (Oasis HLB cartridges). Normalize data using 12C/13C internal standards to account for transport isotope effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
